molecular formula C18H30O6 B1663916 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid CAS No. 34668-61-6

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

Cat. No. B1663916
CAS RN: 34668-61-6
M. Wt: 342.4 g/mol
InChI Key: QFZISQBFEIXWDM-UTLPMFLDSA-N
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Description

“12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid” is a long-chain fatty acid . It has a molecular formula of C18H30O6 and a mono-isotopic mass of 342.20424 . The IUPAC name for this compound is 12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) . This InChI string represents the molecular structure of the compound, including the arrangement of atoms and the chemical bonds that hold the atoms together.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 342.4272 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Antibacterial Applications

“1233B” has been identified as a fungal metabolite with potential antibacterial properties . It is an open-ring derivative of L-659,699 (hymeglusin) and could be explored for its efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

Antifungal Agent

The origin of “1233B” from fungus Scopulariopsis sp. suggests its role in the microbial warfare within its ecological niche . This compound could be studied for its antifungal activity, possibly leading to new treatments for fungal infections.

Enzyme Inhibition Studies

Although “1233B” lacks HMG-CoA synthase inhibitory activity, it is closely related to compounds that do . Research could focus on its structure-activity relationship to understand how slight changes in molecular structure can impact enzyme binding and inhibition.

Cholesterol Biosynthesis Research

Given its structural similarity to inhibitors of the cholesterol biosynthesis pathway, “1233B” could be used as a tool in biochemical studies to dissect the pathway and identify potential regulatory mechanisms .

Biochemical Assay Development

“1233B” could be used in the development of biochemical assays to detect or quantify biological or chemical processes, especially those involving similar lactone structures .

properties

IUPAC Name

(2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-UTLPMFLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 2
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 3
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 4
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 5
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid
Reactant of Route 6
12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid

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